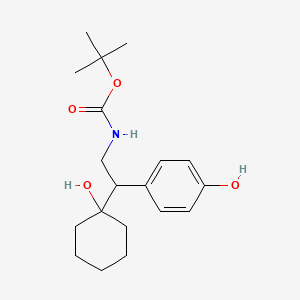

N-Boc N,O-Didesmethylvenlafaxine

Overview

Description

N-Boc N,O-Didesmethylvenlafaxine is a biochemical compound primarily used in proteomics research. It has the molecular formula C19H29NO4 and a molecular weight of 335.44 . This compound is a derivative of venlafaxine, a well-known antidepressant, and is used as a reference material in pharmaceutical research and development .

Preparation Methods

The synthesis of N-Boc N,O-Didesmethylvenlafaxine involves multiple steps, starting from venlafaxine. The process typically includes the protection of the amine group with a Boc (tert-butoxycarbonyl) group and the subsequent demethylation of the O-methyl group. The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.

Chemical Reactions Analysis

N-Boc N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Boc N,O-Didesmethylvenlafaxine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for the development of new synthetic methods and the study of reaction mechanisms. In biology, it is used to study the metabolism and pharmacokinetics of venlafaxine and its derivatives. In medicine, it helps in the development of new antidepressant drugs and the study of their effects on the human body .

Mechanism of Action

The mechanism of action of N-Boc N,O-Didesmethylvenlafaxine is similar to that of its parent compound, venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of these neurotransmitters at the presynaptic terminal, increasing their levels in the synaptic cleft and enhancing neurotransmission . The molecular targets involved include the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Comparison with Similar Compounds

N-Boc N,O-Didesmethylvenlafaxine is unique due to its specific structural modifications, which differentiate it from other venlafaxine derivatives. Similar compounds include:

N,O-Didesmethylvenlafaxine: Lacks the Boc protection group.

O-Desmethylvenlafaxine: Only the O-methyl group is demethylated.

N-Desmethylvenlafaxine: Only the N-methyl group is demethylated.

These compounds share similar pharmacological properties but differ in their chemical structure and specific applications.

Biological Activity

N-Boc N,O-didesmethylvenlafaxine is a derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic effects and pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, alongside two methyl groups removed from the parent compound, venlafaxine. Its chemical formula is .

Pharmacokinetics

Research indicates that venlafaxine undergoes significant first-pass metabolism, resulting in several metabolites, including O-desmethylvenlafaxine (ODV) and N,O-didesmethylvenlafaxine. The pharmacokinetic profile of these metabolites suggests that they may also contribute to the overall therapeutic effects observed with venlafaxine .

- Absorption : Venlafaxine has an absolute bioavailability ranging from 12.6% for immediate-release to 45% for extended-release formulations.

- Half-life : The half-life for venlafaxine varies between 2 to 13 hours, while ODV has a half-life ranging from 10 to 19 hours .

- Metabolism : Major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 .

In Vitro Studies

In vitro studies have shown that metabolites of venlafaxine, including ODV and potentially N,O-didesmethylvenlafaxine, exhibit inhibitory effects on serotonin and norepinephrine transporters. These findings suggest that this compound may retain some degree of pharmacological activity similar to its parent compound.

| Compound | 5-HT Reuptake Inhibition (IC50) | NE Reuptake Inhibition (IC50) |

|---|---|---|

| Venlafaxine | ~19.0 nM | ~10.5 nM |

| O-desmethylvenlafaxine | Variable | Variable |

| N,O-Didesmethylvenlafaxine | Hypothetical Similarity | Hypothetical Similarity |

Case Studies

While specific case studies on this compound are scarce, existing literature on venlafaxine indicates that alterations in neurotransmitter levels can lead to significant clinical outcomes in treating depression and anxiety disorders. For instance:

Properties

IUPAC Name |

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIUSJAKDOMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135595 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-24-0 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.